Rigosertib

Catalog No.
S630237
CAS No.
592542-59-1
M.F
C21H25NO8S
M. Wt
451.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rigosertib

CAS Number

592542-59-1

Product Name

Rigosertib

IUPAC Name

2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetic acid

Molecular Formula

C21H25NO8S

Molecular Weight

451.5 g/mol

InChI

InChI=1S/C21H25NO8S/c1-27-15-10-19(29-3)16(20(11-15)30-4)7-8-31(25,26)13-14-5-6-18(28-2)17(9-14)22-12-21(23)24/h5-11,22H,12-13H2,1-4H3,(H,23,24)/b8-7+

InChI Key

OWBFCJROIKNMGD-BQYQJAHWSA-N

SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)O

Synonyms

(N-(2-methyloxy-5-(2',4',6'-trimethoxystyrylsulfonyl)methylenephenyl)amino)acetic acid, N-(2-Methoxy-5-((((E)-2-(2,4,6-trimethoxyphenyl)vinyl)sulfonyl)methyl)phenyl)glycine, ON 01910, ON 01910.Na, ON-01910, ON01910, rigosertib, rigosertib sodium, sodium (N-(2-methyloxy-5-(2',4',6'-trimethoxystyrylsulfonyl)methylenephenyl)amino)acetate

Canonical SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)O

Isomeric SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)NCC(=O)O

Disrupting the RAS/RAF/MEK/ERK Pathway:

Rigosertib has been shown to interfere with the RAS/RAF/MEK/ERK pathway, a major signaling cascade frequently mutated or hyperactivated in many cancers. This pathway plays a key role in cell proliferation, differentiation, and survival. Studies have demonstrated that rigosertib can:

  • Bind to the RAS-binding domains (RBDs) of RAS effectors: This prevents them from interacting with RAS, thereby inhibiting downstream signaling. [Source: Efficacy of rigosertib, a small molecular RAS signaling disrupter for the treatment of KRAS-mutant colorectal cancer - PMC - NCBI, ]
  • Induce reactive oxygen species (ROS) production: This, in turn, activates cJun N-terminal kinases 1/2 (JNK1/2), which can further suppress RAS/RAF signaling and promote cell death. [Source: Rigosertib-Activated JNK1/2 Eliminate Tumor Cells through p66Shc Activation - PMC - NCBI, ]

These findings suggest that rigosertib could be effective in treating cancers driven by mutations in the RAS pathway, such as KRAS-mutant colorectal cancer and pancreatic cancer.

Targeting Specific Cancers:

Research is exploring the potential of rigosertib against various cancer types, including:

  • Myelodysplastic syndrome (MDS): Rigosertib is currently undergoing clinical trials for high-risk MDS, a blood cancer characterized by abnormal blood cell production. Early studies suggest promising results in terms of improving survival and reducing the risk of progression to acute myeloid leukemia (AML). [Source: A phase II/III randomized study to compare the efficacy and safety of rigosertib plus gemcitabine versus gemcitabine alone in patients with previously untreated metastatic pancreatic cancer - PubMed, ]
  • Neuroblastoma: Rigosertib has shown efficacy in preclinical models of neuroblastoma, a childhood cancer of the nervous system. Studies suggest it can induce cell death, arrest cell cycle progression, and downregulate key signaling pathways involved in tumor growth. [Source: Anti-tumor effects of rigosertib in high-risk neuroblastoma - PMC - NCBI, ]
  • Squamous cell carcinoma (SCC) associated with Recessive Dystrophic Epidermolysis Bullosa (RDEB): Rigosertib demonstrates specific activity against RDEB-associated SCC, a rare and aggressive skin cancer. Research suggests it can selectively induce apoptosis in RDEB SCC cells while exhibiting minimal toxicity to normal skin cells. [Source: Identification of Rigosertib for the Treatment of Recessive Dystrophic Epidermolysis Bullosa-Associated Squamous Cell Carcinoma - PubMed, ]

These examples highlight the potential of rigosertib as a targeted therapy for specific cancer types with distinct molecular drivers.

Combination Therapy:

Rigosertib is also being investigated in combination with other therapies to potentially improve efficacy and overcome resistance mechanisms. For instance, studies are exploring its combination with gemcitabine in pancreatic cancer and vincristine in neuroblastoma. [Source: A phase II/III randomized study to compare the efficacy and safety of rigosertib plus gemcitabine versus gemcitabine alone in patients with previously untreated metastatic pancreatic cancer - PubMed, ] [Source: Anti-tumor effects of rigosertib in high-risk neuroblastoma - PMC - NCBI, ]

Rigosertib is a synthetic compound classified as a benzyl styryl sulfone, primarily developed by Onconova Therapeutics. It is currently undergoing phase III clinical trials for the treatment of various cancers, notably chronic myelomonocytic leukemia. The compound is known for its ability to destabilize microtubules, which are critical components of the cellular cytoskeleton, thereby inhibiting cancer cell proliferation and inducing apoptosis in tumor cells .

The chemical formula for Rigosertib is C21H25NO8SC_{21}H_{25}NO_{8}S, with a molecular weight of approximately 451.49 g/mol . Rigosertib functions primarily through the inhibition of mitotic processes by disrupting microtubule dynamics. It acts as a microtubule-destabilizing agent, which can lead to cell cycle arrest and subsequent cell death. The compound also interacts with various signaling pathways, including those involving RAS proteins, which are pivotal in cell growth and survival .

Key Reactions

  • Microtubule Destabilization: Rigosertib binds to tubulin, leading to the disassembly of microtubules.
  • Inhibition of RAS Signaling: It mimics RAS and disrupts its interactions with effector proteins, thereby blocking downstream signaling pathways essential for tumor growth .

Rigosertib exhibits significant biological activity against various cancer types by targeting multiple pathways:

  • Microtubule Dynamics: As a microtubule-destabilizing agent, it induces mitotic arrest and apoptosis in cancer cells .
  • RAS Pathway Modulation: It acts as a RAS mimetic, affecting the RAS signaling cascade, which is crucial in many malignancies .
  • Antitumor Efficacy: Clinical studies have demonstrated its effectiveness in treating myelodysplastic syndromes and other hematological malignancies .

The synthesis of Rigosertib involves several steps that include:

  • Formation of Benzyl Styryl Sulfone: The initial step typically involves the reaction of appropriate benzyl and styryl sulfone precursors.
  • Purification: The synthesized product undergoes purification processes to achieve pharmaceutical-grade purity (>99.9%) .
  • Characterization: Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of Rigosertib .

Rigosertib is primarily being investigated for its application in oncology:

  • Cancer Treatment: It has shown promise in treating various cancers, particularly those resistant to conventional therapies.
  • Clinical Trials: Currently in phase III trials for chronic myelomonocytic leukemia and other hematological cancers .
  • Combination Therapies: Research is ongoing into its use in combination with other therapeutic agents to enhance efficacy and overcome resistance mechanisms .

Rigosertib has been studied for its interactions with various biological molecules:

  • Drug Interactions: Studies indicate potential interactions with medications that may increase the risk of side effects such as methemoglobinemia when combined with certain agents like Ambroxol .
  • Mechanistic Studies: Research utilizing CRISPR-based screens has elucidated its mechanism of action involving microtubule destabilization and modulation of RAS signaling pathways .

Several compounds share structural or functional similarities with Rigosertib. Below is a comparison highlighting their unique features:

Compound NameStructure TypeMechanism of ActionUnique Features
PaclitaxelTaxaneMicrotubule stabilizerPrevents depolymerization of microtubules
VincristineVinca alkaloidMicrotubule destabilizerBinds to tubulin but has different binding sites
EtoposidePodophyllotoxinTopoisomerase II inhibitorInduces DNA damage rather than affecting tubulin
DasatinibTyrosine kinase inhibitorInhibits multiple kinasesTargets BCR-ABL fusion protein

Rigosertib's unique mechanism as a dual-action agent—both destabilizing microtubules and mimicking RAS—sets it apart from these compounds, making it a promising candidate for targeted cancer therapies .

Rigosertib exhibits a complex molecular structure with the molecular formula C21H25NO8S and an exact mass of 451.1301 daltons [2] [4]. The compound possesses a molecular weight of 451.49 grams per mole, reflecting its substantial molecular architecture [2] [3] [4]. Chemical identification is facilitated through the Chemical Abstracts Service number 592542-59-1, which serves as the primary registry identifier for this synthetic compound [2] [33] [34].

The systematic International Union of Pure and Applied Chemistry nomenclature designates rigosertib as (2-Methoxy-5-{[(E)-2-(2,4,6-trimethoxyphenyl)ethene-1-sulfonyl]methyl}phenyl)glycine, accurately reflecting its complex structural arrangement [1] [34]. Alternative designations include the developmental code ON-01910 and trade names such as Estybon and Novonex [1] [5] [34].

PropertyValue
Molecular FormulaC21H25NO8S
Exact Mass (g/mol)451.1301
Molecular Weight (g/mol)451.49
CAS Number592542-59-1
IUPAC Name(2-Methoxy-5-{[(E)-2-(2,4,6-trimethoxyphenyl)ethene-1-sulfonyl]methyl}phenyl)glycine

Structural Characteristics

Benzyl Styryl Sulfone Framework

Rigosertib belongs to the synthetic benzyl styryl sulfone family, representing a novel class of therapeutic compounds [2] [6] [35]. The benzyl styryl sulfone framework forms the structural backbone of the molecule, characterized by an aromatic benzyl group connected through a sulfonyl bridge to a styryl moiety [2] [6]. This architectural arrangement creates a distinctive molecular scaffold that defines the compound's chemical behavior and biological activity [6] [7].

The sulfonyl group (SO2) serves as the central linking element between the benzyl and styryl components, establishing a rigid connection that influences the overall molecular geometry [4] [8]. The benzyl component contains a substituted phenyl ring bearing methoxy and amino glycine functionalities, while the styryl portion features a trimethoxyphenyl ring system [2] [4] [34].

E/Z Isomerism and Stereochemical Implications

The molecular structure of rigosertib contains one E/Z stereochemical center, specifically located at the carbon-carbon double bond within the styryl moiety [2] [8] [36]. The compound exists predominantly in the E-configuration, as indicated by the systematic nomenclature and confirmed through spectroscopic analysis [2] [8] [34]. This E-configuration represents the trans arrangement of substituents across the double bond, contributing to the molecule's spatial orientation and potential biological interactions [1] [8].

The stereochemical configuration significantly influences the compound's stability and reactivity patterns [1] [12]. Research has demonstrated that the geometric isomer with Z-configuration exhibits reduced cytotoxicity compared to the E-form, highlighting the critical importance of stereochemical arrangement in determining biological activity [1]. The E-configuration maintains optimal molecular geometry for target binding and chemical stability under physiological conditions [6] [10].

Key Functional Groups and Reactivity Centers

Rigosertib incorporates several key functional groups that define its chemical reactivity and stability characteristics [2] [4] [34]. The primary functional groups include methoxy substituents (-OCH3), a sulfonyl group (SO2), an amino group (NH), and a carboxylic acid functionality within the glycine moiety [2] [4].

The trimethoxyphenyl ring system contains three methoxy groups positioned at the 2, 4, and 6 positions, creating a highly substituted aromatic ring with electron-donating properties [2] [4] [34]. These methoxy substituents influence the electronic distribution within the aromatic system and contribute to the compound's overall lipophilicity [9] [34].

The sulfonyl group represents a significant reactivity center, capable of participating in various chemical transformations and serving as an electron-withdrawing functionality [4] [8]. The amino glycine portion provides both basic character through the amino group and acidic character through the carboxylic acid functionality, creating an amphoteric compound with pH-dependent behavior [25] [34].

Physicochemical Properties

Solubility Profile

Rigosertib demonstrates excellent solubility characteristics in polar aprotic solvents, exhibiting solubility of 95 milligrams per milliliter in dimethyl sulfoxide, equivalent to 200.64 millimolar concentration [9]. The compound shows comparable solubility in aqueous systems, with water solubility reaching 95 milligrams per milliliter under standard conditions [9]. This favorable aqueous solubility facilitates formulation development and biological applications.

In contrast, rigosertib exhibits poor solubility in ethanol, being classified as insoluble in this alcoholic solvent [9]. This solubility pattern reflects the compound's polar character and hydrogen bonding capabilities, which favor interaction with highly polar solvents while limiting dissolution in moderately polar alcoholic media [9].

SolventSolubility (mg/mL)Solubility (mM)
DMSO95200.64
Water95200.64
EthanolInsolubleN/A

Chemical Stability Characteristics

The chemical stability of rigosertib demonstrates significant pH dependence, with the compound exhibiting relative stability in solutions maintaining pH values above 5 [25]. Under acidic conditions below pH 5, rigosertib undergoes degradation reactions following pseudo-first-order general acid catalysis kinetics [25]. This pH sensitivity necessitates careful formulation considerations to maintain compound integrity during storage and handling.

Temperature stability requires maintaining storage conditions at -20°C for powdered material under nitrogen atmosphere to prevent oxidative degradation [14] [26] [33]. The compound demonstrates adequate stability for room temperature shipping when properly formulated, as confirmed through accelerated stability testing protocols [9]. Light sensitivity represents another critical stability factor, with rigosertib susceptible to photodegradation under ambient lighting conditions [12] [25].

Spectroscopic Signatures

Rigosertib exhibits characteristic spectroscopic properties consistent with its molecular structure and functional group composition [26]. Ultraviolet-visible spectroscopy reveals absorption bands attributable to the conjugated aromatic system, particularly the extended pi-electron system spanning the benzyl styryl framework [22]. The aromatic chromophores generate characteristic absorption patterns in the ultraviolet region, reflecting the electronic transitions within the conjugated system.

Infrared spectroscopic analysis confirms structural integrity through characteristic vibrational frequencies corresponding to the various functional groups present in the molecule [26]. The spectroscopic signatures provide definitive structural confirmation and serve as analytical tools for compound identification and purity assessment [26].

Analytical Characterization

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of rigosertib, confirming the presence and connectivity of all molecular components [26]. Proton nuclear magnetic resonance analysis reveals characteristic chemical shift patterns consistent with the proposed molecular structure, including signals from aromatic protons, methoxy groups, and aliphatic functionalities [26] [28].

The E-configuration of the styryl double bond receives confirmation through nuclear magnetic resonance coupling patterns and chemical shift analysis [8] [26]. Carbon-13 nuclear magnetic resonance spectroscopy further validates the molecular structure through characteristic carbon chemical shifts corresponding to the various carbon environments within the molecule [23] [26].

Mass Spectrometry Profile

Mass spectrometric analysis of rigosertib generates a molecular ion peak at mass-to-charge ratio 451, corresponding to the molecular weight of the compound [29]. Fragmentation patterns provide structural information through characteristic fragment ions resulting from the breakdown of specific molecular bonds under ionization conditions [29].

The mass spectrometry profile serves as a definitive analytical tool for compound identification and purity assessment, with fragmentation pathways offering insights into the relative stability of different molecular regions [29]. Electrospray ionization techniques facilitate gentle ionization while preserving molecular integrity for accurate mass determination [29].

X-ray Crystallography Studies

X-ray crystallography studies have provided detailed three-dimensional structural information for rigosertib, particularly in complex with biological targets [10] [21]. The crystal structure with Protein Data Bank identification 5OV7 represents rigosertib bound to tubulin, revealing molecular interactions and binding geometry [10] [21].

Crystallographic analysis confirms the E-configuration of the styryl double bond and provides precise atomic coordinates for all molecular components [10] [21]. The crystal packing arrangements demonstrate intermolecular interactions and provide insights into solid-state behavior and stability characteristics [10] [21].

Chemical Stability and Degradation Pathways

Photodecarboxylative Degradation

Rigosertib undergoes photochemical degradation when exposed to light, particularly under conditions involving elevated temperature, acidic pH, and intense illumination [12] [31]. The photodegradation process involves decarboxylative pathways that result in structural modifications and formation of degradation products [12] [17].

Environmental factors significantly influence the rate and extent of photodegradation, with temperature elevation accelerating the degradation kinetics [24] [31]. The photochemical reactions follow established mechanisms for organic compounds containing aromatic chromophores and electron-rich functionalities [17] [31].

Formation of ON01500 as a Degradation Product

The primary degradation product of rigosertib photolysis is ON01500, which represents approximately 5% of commercial rigosertib formulations due to degradation during storage [6] [12]. ON01500 formation occurs through the loss of the glycine moiety from the parent rigosertib molecule, resulting in a structurally related but distinct chemical entity [6] [12].

This degradation pathway has significant implications for analytical chemistry and quality control, as ON01500 exhibits potent tubulin polymerization inhibitory activity that differs from the parent compound [6] [11] [12]. The presence of ON01500 as an impurity has been identified through nuclear magnetic resonance and mass spectrometry analysis of commercial rigosertib samples [12] [21].

Environmental Factors Affecting Stability

Multiple environmental factors influence rigosertib stability, with temperature, pH, and light exposure representing the primary degradation triggers [12] [25] [31]. Elevated temperatures accelerate chemical degradation through increased molecular motion and reaction kinetics, necessitating refrigerated storage conditions [25] [30].

Total Synthesis Routes

Rigosertib (ON-01910) belongs to the novel synthetic benzyl-styryl-sulfonate family and is synthesized through a well-established two-step synthetic pathway [1] [2]. The primary total synthesis route involves the derivation of rigosertib from the precursor compound ON-01940, which is (E)-2′,4′,6′-trimethoxystyryl-4-methoxy-3-aminobenzylsulfone [1].

The two-step synthetic reaction proceeds as follows:

Step 1: ON-01940 is reacted with methyl 2-bromoacetate in a mild basic sodium acetate medium to generate the intermediate ON-01500, which is (E)-2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)aniline [1].

Step 2: ON-01500 undergoes hydrolysis with sodium hydroxide in a mixture of ethanol and dichloromethane, followed by washing with methyl ethyl ketone to obtain the final product ON-01910 (rigosertib) [1]. The complete chemical name of the final product is sodium (E)-2-{2-methoxy-5-[(2′,4′,6′-trimethoxystyrylsulfonyl)methyl]phenylamino}acetate [1].

This synthetic approach has been optimized for pharmaceutical production and maintains the critical E-configuration of the double bond, which is essential for biological activity [1]. The route demonstrates good scalability and has been successfully employed in industrial-scale manufacturing processes.

Stereoselective Synthesis of E and Z Isomers

The stereoselective synthesis of rigosertib isomers has been achieved through innovative hydrothiolation methodologies [3]. A particularly effective approach involves the free radical addition of benzyl mercaptan to arylacetylene using triethylborane (Et₃B) in hexane as the radical initiator [3].

This stereoselective method allows for the controlled synthesis of both (E) and (Z)-isomers of rigosertib where conventional base-catalyzed hydrothiolation approaches have failed [3]. The Et₃B-hexane system provides excellent control over stereochemical outcomes, enabling researchers to preferentially synthesize either geometric isomer depending on reaction conditions.

Stereochemical significance: The E-isomer demonstrates significantly superior cytotoxicity profiles compared to the Z-isomer across multiple cancer cell lines [3] [4]. This stereochemical preference underscores the importance of precise geometric control in the synthetic process. The Z-isomer (Z)-ON-01910·Na has been characterized as the inactive geometrical isomer [3], making the stereoselective synthesis of the E-isomer critically important for therapeutic applications.

The hydrothiolation approach offers several advantages over traditional synthetic routes, including improved stereoselectivity, moderate to good yields, and compatibility with scale-up requirements [3]. This methodology has been successfully applied to synthesize both the active (E)-ON-01910·Na and its inactive (Z)-isomer for comparative biological studies.

Scalable Production Methodologies

Industrial-scale synthesis of rigosertib requires careful optimization of the established two-step route to ensure consistent quality, yield, and stereochemical purity [1]. The scalable production methodology builds upon the proven ON-01940 to rigosertib conversion while incorporating process improvements for large-scale manufacturing.

Key scalability considerations include:

Process optimization: The reaction conditions have been fine-tuned to maximize yield while minimizing side product formation and maintaining the critical E-configuration [1]. Temperature control, reaction timing, and reagent addition sequences have been optimized for large-scale reactors.

Purification strategies: Industrial-scale purification employs crystallization and washing procedures that are both effective and economically viable. The final washing with methyl ethyl ketone has been optimized to remove impurities while preserving product integrity [1].

Quality control integration: Scalable production incorporates in-process monitoring using HPLC and LC-MS/MS techniques to ensure consistent product quality throughout the manufacturing process [5] [6]. These analytical methods provide real-time feedback on reaction progress and product purity.

Storage and stability considerations: The production methodology addresses the inherent instability of rigosertib under certain conditions. The compound is unstable in acidic conditions and forms multiple degradation products [7]. Therefore, controlled pH conditions and appropriate storage protocols are integrated into the production process.

Environmental and safety optimization: Industrial production has been designed to minimize waste generation and implement appropriate safety measures for handling reactive intermediates and solvents used in the synthesis.

Structure-Activity Relationship Studies

Impact of Aromatic Ring Substitutions

The aromatic ring substitution pattern in rigosertib is critical for its multi-target biological activity [8] [1]. The compound features a distinctive 2,4,6-trimethoxystyryl moiety that is essential for optimal therapeutic efficacy.

Methoxy group positioning: The specific arrangement of methoxy groups at positions 2, 4, and 6 of the styryl ring creates an optimal electron density distribution that facilitates binding to multiple protein targets [1]. This substitution pattern is crucial for rigosertib's ability to function as both a kinase inhibitor and a Ras-binding domain (RBD) mimetic [9] [10].

Electronic effects: The trimethoxy substitution pattern significantly influences the electronic properties of the aromatic system. These electron-donating groups increase the electron density of the aromatic ring, which enhances the molecule's ability to participate in π-π stacking interactions with aromatic amino acid residues in target proteins [1].

Structure-activity modifications: Studies examining variations in the aromatic ring substitution pattern have demonstrated that loss of methoxy groups substantially reduces potency [8]. Alternative substitution patterns, including halogen substitutions, generally result in decreased biological activity and may alter the selectivity profile of the compound.

Binding implications: The specific methoxy arrangement contributes to rigosertib's ability to bind to the Ras-binding domains of multiple effector proteins, including RAF kinase and phosphatidylinositol 3-kinase (PI3K) [9]. This multi-target binding capability is directly related to the electronic and steric properties conferred by the trimethoxy substitution pattern.

Significance of Double Bond Configuration

The double bond configuration represents one of the most critical structure-activity relationships in rigosertib pharmacology [9] [3] [4]. The E-isomer demonstrates dramatically superior biological activity compared to its Z-counterpart.

Stereochemical impact on activity: The (E)-configuration of rigosertib shows significantly enhanced cytotoxicity across multiple cancer cell lines compared to the (Z)-isomer [3] [4]. This stereochemical preference is observed consistently across different cancer types and suggests a specific geometric requirement for target protein binding.

Molecular basis of selectivity: The E-configuration positions the trimethoxystyryl and benzyl moieties in an optimal spatial arrangement for protein-protein interaction disruption [9]. This geometric arrangement is particularly important for rigosertib's function as a Ras mimetic, where it must accurately replicate the spatial presentation of key interaction surfaces.

Tubulin binding specificity: Recent structural studies have revealed that rigosertib binds to the colchicine site of β-tubulin [5] [11]. The E-configuration is essential for proper alignment within this binding pocket, with the Z-isomer unable to achieve the same binding affinity or biological effect.

Clinical implications: The superior activity of the E-isomer has direct clinical relevance, as pharmaceutical formulations must maintain stereochemical purity to ensure therapeutic efficacy [3]. Quality control procedures specifically monitor for Z-isomer impurities that could compromise therapeutic outcomes.

Sulfone Group Modifications

The sulfone functional group (SO₂) in rigosertib is essential for biological activity and represents a critical pharmacophore element [8] [1]. Modifications to this oxidation state significantly impact the compound's therapeutic properties.

Oxidation state requirements: The sulfone (SO₂) configuration is required for optimal activity, with reduction to the corresponding sulfoxide or sulfide resulting in substantially decreased biological efficacy [8]. This oxidation state dependency suggests that the sulfone group participates directly in key protein interactions.

Electronic contributions: The sulfone group contributes significant electron-withdrawing character to the molecule, which affects the overall electronic distribution and influences binding interactions with target proteins [8]. This electronic effect is particularly important for rigosertib's ability to inhibit kinase activity through allosteric mechanisms.

Conformational implications: The tetrahedral geometry and bond angles of the sulfone group contribute to the overall three-dimensional shape of rigosertib [8]. This conformational influence is critical for the molecule's ability to function as a Ras mimetic and disrupt protein-protein interactions.

Synthetic considerations: The sulfone group is introduced during the synthesis from ON-01940, and its stability under various reaction conditions influences the overall synthetic strategy [1]. The group is sufficiently stable under the basic hydrolysis conditions used in the final synthetic step.

Metabolic stability: The sulfone functional group contributes to the metabolic stability of rigosertib, as this oxidation state is generally resistant to further oxidative metabolism [8]. This stability contributes to the compound's pharmacokinetic profile and therapeutic window.

Salt Forms and Derivatives

Sodium Salt (C₂₁H₂₄NNaO₈S) Properties

The sodium salt form of rigosertib (C₂₁H₂₄NNaO₈S) represents the primary pharmaceutical formulation with optimized physicochemical properties for clinical applications [12] [13] [14].

Molecular characteristics: The sodium salt has a molecular weight of 473.47-473.5 g/mol and maintains the critical E-configuration of the parent compound [12] [14]. The salt formation involves the carboxylate group of the glycine moiety, creating a stable ionic complex that enhances aqueous solubility.

Solubility properties: The sodium salt demonstrates significantly improved water solubility (≥52 mg/mL) compared to the free acid form [15] [16]. This enhanced solubility is crucial for pharmaceutical formulations, particularly for intravenous administration protocols used in clinical trials.

Physical characteristics: The sodium salt appears as an off-white solid with defined storage requirements [17] [18]. Optimal storage conditions include 4°C under nitrogen atmosphere to prevent degradation and maintain chemical stability [15] [16].

Stability considerations: The sodium salt form exhibits acid instability, following pseudo-first-order general acid catalysis degradation kinetics [7]. This instability necessitates careful pH control during formulation and storage. The compound forms multiple degradation products under acidic conditions, which can impact therapeutic efficacy.

Crystalline polymorphs: Recent patent literature indicates the existence of multiple crystalline polymorphs of rigosertib sodium, including specific forms designated as "Form A" and other crystalline variants [19]. These polymorphs may exhibit different dissolution rates, stability profiles, and bioavailability characteristics.

Comparative Analysis of Salt Forms

Alternative salt formulations of rigosertib have been investigated to optimize pharmaceutical properties, though the sodium salt remains the primary clinical formulation [20].

Salt selection rationale: The sodium salt was selected based on its optimal balance of solubility, stability, and bioavailability. Alternative cations were evaluated but showed inferior pharmaceutical properties or presented formulation challenges.

Comparative solubility profiles: The sodium salt demonstrates superior aqueous solubility compared to other potential salt forms, making it the preferred choice for intravenous formulations [7]. This solubility advantage is particularly important given rigosertib's inherent hydrophobic character.

Bioavailability considerations: Studies comparing different salt forms have indicated that the sodium salt provides optimal bioavailability for both intravenous and oral administration routes [21] [22]. The salt form influences dissolution kinetics and absorption characteristics.

Formulation compatibility: The sodium salt form demonstrates good compatibility with pharmaceutical excipients and maintains stability in typical formulation vehicles [7]. This compatibility is essential for developing stable pharmaceutical dosage forms.

Regulatory considerations: The sodium salt form has been extensively studied in clinical trials and represents the form with the most comprehensive safety and efficacy data [23] [24]. This regulatory precedent supports its continued use as the primary pharmaceutical formulation.

Analytical Methods for Purity Assessment

HPLC and LC-MS/MS Techniques

High-Performance Liquid Chromatography (HPLC) represents the primary analytical method for rigosertib purity assessment and quantification [5] [6] [25].

HPLC methodology: Validated HPLC methods employ reverse-phase chromatography with C18 columns and optimized mobile phase systems [5] [6]. Typical conditions include gradient elution using combinations of acetonitrile and aqueous buffers with controlled pH to ensure optimal separation of rigosertib from potential impurities and degradation products.

Detection systems: HPLC methods utilize UV detection for routine purity assessment, with detection limits typically ranging from 1-10 μg/mL [6]. This sensitivity is adequate for pharmaceutical quality control applications and routine batch analysis.

LC-MS/MS applications: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides enhanced specificity and sensitivity for rigosertib analysis [5] [26] [25]. These methods achieve detection limits of 1-10 ng/mL and are particularly valuable for pharmacokinetic studies and biological matrix analysis.

Mass spectrometry parameters: LC-MS/MS methods monitor specific ion transitions for rigosertib quantification. The primary transition monitored is m/z 452.1 → 194.2 for rigosertib, with additional transitions for internal standards and metabolites [5]. Electrospray ionization in positive mode is typically employed for optimal sensitivity.

Validation parameters: HPLC and LC-MS/MS methods undergo comprehensive validation according to FDA and EMA guidelines [27]. Validation parameters include linearity (R² ≥ 0.998), accuracy (89.4%-108.8%), precision (CV ≤ 7.2%), recovery (≥85.5%), and stability under various storage conditions.

Sample preparation: Methods employ protein precipitation techniques for biological samples, using acetonitrile as the precipitation solvent [5]. This approach provides efficient sample cleanup while maintaining analytical sensitivity and reproducibility.

Spectroscopic Purity Determination Methods

Nuclear Magnetic Resonance (NMR) spectroscopy provides comprehensive structural confirmation and purity assessment for rigosertib [3] [11].

¹H NMR applications: Proton NMR spectroscopy is particularly valuable for stereochemical analysis, enabling differentiation between E and Z isomers of rigosertib [3]. The vinyl proton signals show characteristic coupling patterns and chemical shifts that confirm the desired E-configuration.

¹³C NMR analysis: Carbon-13 NMR provides detailed information about the carbon framework and can detect impurities or degradation products that might not be apparent from other analytical methods [3]. This technique is particularly useful for confirming the integrity of the aromatic ring systems and methoxy substituents.

Infrared (IR) spectroscopy: IR spectroscopy enables rapid identification of functional groups and can detect changes in the sulfone group or other key pharmacophores [17]. This method provides qualitative information about structural integrity and is useful for routine quality control screening.

Mass spectrometry (MS): High-resolution mass spectrometry provides accurate molecular weight determination and fragmentation patterns that confirm structural identity [5] [11]. This technique is particularly valuable for detecting and characterizing impurities or degradation products.

X-ray crystallography: When suitable crystals are available, X-ray crystallographic analysis provides definitive three-dimensional structural confirmation [11]. This technique has been used to determine the binding mode of rigosertib with tubulin and other protein targets.

XLogP3

2.5

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

451.13008793 g/mol

Monoisotopic Mass

451.13008793 g/mol

Heavy Atom Count

31

UNII

67DOW7F9GL

Other CAS

592542-59-1

Wikipedia

Rigosertib

Dates

Last modified: 08-15-2023

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